molecular formula C8H12N2O B3121814 N-(2-methoxyethyl)pyridin-2-amine CAS No. 29450-12-2

N-(2-methoxyethyl)pyridin-2-amine

Cat. No.: B3121814
CAS No.: 29450-12-2
M. Wt: 152.19 g/mol
InChI Key: HZEABVMPVQAGFY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Coordination Chemistry and Catalysis

Manganese(II) Complexes Synthesis : N-(2-methoxyethyl)pyridin-2-amine (mepma) is utilized in synthesizing manganese(II) complexes with varied ligands. These complexes exhibit unique structural characteristics and magnetic properties, such as antiferromagnetic or weak ferromagnetic interactions, depending on their composition and structure (Wu et al., 2004).

Catalyst Development for Ethylene Oligomerization : Nickel(II) and palladium(II) complexes involving (amino)pyridine ligands, including derivatives of this compound, have been studied as catalysts in ethylene oligomerization. These studies not only explored the potential of these complexes in industrial applications but also offered insights into their structural and reactivity trends through density functional theory studies (Nyamato et al., 2016).

Ligand for Palladium(II) Complexes in Methoxycarbonylation of Olefins : The compound is also involved in forming palladium(II) complexes used as catalysts in the methoxycarbonylation process. The structure of these complexes influences their catalytic behavior, making them relevant for producing esters from higher olefins (Zulu et al., 2020).

Applications in Organic Synthesis and Functional Materials

Oxyfunctionalization of Pyridine Derivatives : Burkholderia sp. MAK1, using whole cells, has been demonstrated to effectively convert pyridin-2-amines, including this compound derivatives, into their hydroxylated forms. This bioconversion method is considered promising for synthesizing various pyridinols and pyridin-N-oxides, highlighting the compound's significance in the preparation of intermediate products for the chemical industry (Stankevičiūtė et al., 2016).

Fluorescence Studies and Nanoliposome Encapsulation : N-(2 and 3-methoxyphenyl) thieno [3, 2-b] pyridin-7-amines, including derivatives of this compound, have been studied for their potential antitumoral properties. These compounds exhibit fluorescence, which is significant for bioimaging applications. Their encapsulation in nanoliposomes has been explored to mitigate the toxicity they exhibit in vitro, paving the way for their potential clinical administration (Castanheira, 2015).

Properties

IUPAC Name

N-(2-methoxyethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-7-6-10-8-4-2-3-5-9-8/h2-5H,6-7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEABVMPVQAGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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